(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride (CAS: 1158622-32-2) is a high-purity active pharmaceutical ingredient (API) intermediate with the molecular formula C₁₁H₁₆Cl₂FN and a molecular weight of 252.16 g/mol . Its free base form (CAS: 869945-18-6, C₁₁H₁₅ClFN, MW: 215.69 g/mol) features a branched butan-2-yl group attached to the amine nitrogen and a 2-chloro-6-fluorobenzyl substituent . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. It is manufactured under ISO-certified processes with a purity of ≥97% .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN.ClH/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLYPZMPTDJTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC=C1Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of (2-chloro-6-fluorophenyl)methylamine with butan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, alkoxides in alcohol, amines in organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The compound is compared to analogs with variations in alkyl chain structure, halogen substitution, or purity grades. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula (Salt) | Molecular Weight (Salt) | Alkyl Group | Purity | Application |
|---|---|---|---|---|---|---|
| (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride | 1158622-32-2 | C₁₁H₁₆Cl₂FN | 252.16 | Branched (butan-2-yl) | ≥97% | Pharmaceutical API intermediate |
| (2-Chloro-6-fluorophenyl)methylamine hydrochloride | 115273* | C₁₀H₁₅Cl₂FN* | 238.92* | Branched (propan-2-yl) | 90% | Industrial applications |
| Butyl[(2-chloro-6-fluorophenyl)methyl]amine (free base) | Not specified | C₁₁H₁₅ClFN | 215.69 | Straight-chain (butyl) | Not reported | Research/Unspecified |
*Calculated based on structural data.
Key Observations:
Alkyl Group Impact :
- The branched butan-2-yl group in the target compound likely improves solubility compared to the straight-chain butyl analog due to reduced crystallinity .
- The propan-2-yl analog (shorter branched chain) has a lower molecular weight (238.92 vs. 252.16 g/mol), which may affect pharmacokinetic properties like diffusion rates .
Purity and Applications: The target compound’s ≥97% purity aligns with pharmaceutical standards, whereas the propan-2-yl analog’s 90% industrial-grade purity suggests non-medicinal uses (e.g., chemical synthesis or material science) .
Halogen Substitution :
Both compounds retain the 2-chloro-6-fluoro substitution on the phenyl ring, which is critical for electronic and steric interactions in receptor binding. Analogous compounds with methoxy or bromo substituents (e.g., 2-bromo-6-methoxy derivatives) exhibit distinct reactivity profiles .
Pharmacological Implications (Theoretical)
- The branched butan-2-yl group may improve membrane permeability compared to the straight-chain butyl analog.
- The propan-2-yl analog’s smaller size could alter binding affinity in biological targets.
Biological Activity
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H17ClFN. It has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
The compound is synthesized through the nucleophilic substitution of (2-chloro-6-fluorophenyl)methylamine with butan-2-yl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs in organic solvents such as dichloromethane or toluene under reflux conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, potentially influencing neurotransmitter systems and contributing to its therapeutic effects in neurological disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound effectively inhibits COX-1 and COX-2 enzymes, with IC50 values indicating significant potency compared to standard anti-inflammatory drugs like celecoxib. One study reported IC50 values ranging from 0.76 to 9.01 μM for various derivatives .
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced inflammation and pain responses when tested against carrageenan-induced inflammation in mice. These findings suggest its potential for therapeutic applications in inflammatory conditions .
- Neuropharmacological Effects : The compound's structural similarity to known neurotransmitter modulators has led to investigations into its effects on cognitive function and neuroprotection, highlighting its promise in treating disorders such as Alzheimer's disease.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine | C12H17ClFN | Unique combination of chloro and fluoro substituents |
| (Butan-2-yl)[(2-chloro-4-fluorophenyl)methyl]amine | C12H17ClF | Different fluorine position; potential variation in activity |
| (Butan-2-yl)[(3-chlorophenyl)methyl]amine | C12H17Cl | Lacks fluorine; different reactivity profile |
The presence of both chloro and fluoro groups on the phenyl ring significantly influences the compound's reactivity and biological activity compared to other amines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
